2H-1-Benzopyran, 7-methoxy- 2H-1-Benzopyran, 7-methoxy-
Brand Name: Vulcanchem
CAS No.: 18385-89-2
VCID: VC16975292
InChI: InChI=1S/C10H10O2/c1-11-9-5-4-8-3-2-6-12-10(8)7-9/h2-5,7H,6H2,1H3
SMILES:
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

2H-1-Benzopyran, 7-methoxy-

CAS No.: 18385-89-2

Cat. No.: VC16975292

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

2H-1-Benzopyran, 7-methoxy- - 18385-89-2

Specification

CAS No. 18385-89-2
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 7-methoxy-2H-chromene
Standard InChI InChI=1S/C10H10O2/c1-11-9-5-4-8-3-2-6-12-10(8)7-9/h2-5,7H,6H2,1H3
Standard InChI Key NHUONBBIWOAKHC-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=CCO2)C=C1

Introduction

Chemical Profile and Structural Characteristics of 7-Methoxy-2H-1-Benzopyran Derivatives

Core Structure and Derivatives

The 2H-1-benzopyran system consists of a benzene ring fused to a pyran moiety, with the double bond positioned between C2 and C3. Substitution at the 7-position with a methoxy group confers distinct electronic and steric properties, influencing both reactivity and biological interactions. Derivatives of this scaffold vary primarily in substituents at the 2-, 3-, and 6-positions, which critically modulate their pharmacological profiles .

Table 1: Key Derivatives of 7-Methoxy-2H-1-Benzopyran

Compound NameSubstituentsCAS NumberMolecular Formula
Precocene I2,2-dimethyl17598-02-6C₁₂H₁₄O₂
Herniarin2-oxo (coumarin core)531-59-9C₁₀H₈O₃
7-Methoxy-2H-1-benzopyran-3-carboxaldehyde3-carboxaldehyde57543-39-2C₁₁H₁₀O₃

Physicochemical Properties

Precocene I, a prototypical 7-methoxy-2H-1-benzopyran derivative, exhibits a density of 1.052 g/mL at 25°C and a boiling point of 68°C at 0.1 mm Hg . Its lipophilic nature (logP ≈ 2.8) facilitates membrane permeability, while the methoxy group enhances metabolic stability compared to hydroxylated analogs. Herniarin, a coumarin derivative, displays a melting point of 144–146°C and UV absorption maxima at 254 nm and 310 nm, characteristic of the conjugated π-system .

Synthetic Approaches and Structural Modifications

Synthesis of Precocene I

Precocene I is synthesized via Friedel-Crafts alkylation of resorcinol derivatives, followed by methoxylation and dimethylation. A representative route involves:

  • Acetal Formation: Reaction of 3-bromothiophene with acetaldehyde dimethyl acetal to yield 3-(1,1-dimethoxyethyl)thiophene.

  • Cyclization: Acid-catalyzed cyclization forms the thieno[3,2-c]pyran core.

  • Methoxylation: O-Methylation using methyl iodide and potassium carbonate introduces the 7-methoxy group .

Functionalization Strategies

  • C3 Modification: Introduction of carboxaldehyde groups at C3 (e.g., 7-methoxy-2H-1-benzopyran-3-carboxaldehyde) enhances electrophilic reactivity, enabling Schiff base formation for metal complexation .

  • C2 Substitution: Dimethyl groups at C2 (precocene I) sterically hinder oxidation, improving in vivo stability .

Pharmacological Applications and Mechanisms

Anticancer Activity of Herniarin

Herniarin (7-methoxycoumarin) demonstrates potent chemopreventive effects in 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinogenesis models :

Table 2: Herniarin’s Effects on DMBA-Induced Breast Cancer in Rats

ParameterDMBA Group (Untreated)Herniarin (40 mg/kg)
Tumor Incidence100%22%
Plasma HDL-C (mg/dL)28.4 ± 2.145.2 ± 3.8*
Liver HMGCoAR Activity (nmol/min/mg)12.7 ± 1.56.3 ± 0.9*
Glycolytic Enzyme (HK) Activity158% of control102% of control*

*P < 0.001 vs. DMBA group

Herniarin suppresses tumorigenesis by:

  • Modulating Lipid Metabolism: Downregulating 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCoAR) and fatty acid synthase (FASN), reducing de novo lipogenesis .

  • Inhibiting Glycolysis: Normalizing hexokinase (HK) and aldolase (AL) activities, curtailing the Warburg effect .

  • Regulating Signaling Pathways: Antagonizing PI3K/Akt/mTOR signaling and restoring liver X receptor (LXR)-α/β expression to inhibit proliferation .

CNS-Targeted Therapeutics

Allosteric modulators of G protein-coupled receptors (GPCRs) derived from 7-methoxy-2H-1-benzopyran scaffolds show promise for treating Alzheimer’s disease and schizophrenia. These compounds enhance receptor subtype selectivity while minimizing off-target effects compared to orthosteric ligands .

Biochemical and Molecular Interactions

Lipid Metabolism Modulation

Herniarin’s efficacy in breast cancer models correlates with its ability to:

  • Activate LXRs: Molecular docking reveals strong binding to LXR-α (ΔG = -9.2 kcal/mol) and LXR-β (ΔG = -8.7 kcal/mol), promoting cholesterol efflux .

  • Inhibit HMGCoAR: Competitive inhibition (Ki = 4.3 μM) reduces mevalonate pathway flux, depriving tumors of isoprenoid intermediates .

Transcriptional Regulation

In DMBA-induced rats, herniarin restores normal expression of:

  • Lipogenic Genes: Downregulates FASN and ACC1 mRNA by 62% and 58%, respectively .

  • Apoptotic Regulators: Upregulates Maf1 (3.2-fold), a suppressor of RNA polymerase III-dependent oncogene transcription .

Therapeutic Implications and Future Directions

Oncology

Herniarin’s dual targeting of lipid and glucose metabolism positions it as a promising adjuvant in breast cancer therapy. Phase I clinical trials are warranted to evaluate pharmacokinetics and safety in humans.

Neuropharmacology

The development of 7-methoxy-2H-1-benzopyran-based GPCR modulators could address unmet needs in CNS disorders, particularly those involving dopamine and serotonin receptor dysregulation .

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